molecular formula C7H9IN2O2 B1318192 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005583-96-9

3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1318192
CAS RN: 1005583-96-9
M. Wt: 280.06 g/mol
InChI Key: AFDKEJQHIJNWGO-UHFFFAOYSA-N
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Description

“3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 .


Molecular Structure Analysis

The molecular structure of “3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the SMILES string: CC1=NN(C=C1I)CCC(=O)O . This indicates that the compound contains an iodine atom attached to a pyrazole ring, which is further connected to a propanoic acid group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been synthesized using a 1-substituted 3-methyl-1H-pyrazole . The compounds have been used in the synthesis of more than 300,000 1H-pyrazolo[3,4-b]pyridines . These compounds have diverse biomedical applications due to their close similarity with the purine bases adenine and guanine .

Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their diverse chemical properties . They are used in the synthesis of various agrochemicals .

Coordination Chemistry

Pyrazoles are used in coordination chemistry due to their ability to form complexes with various metals . These complexes have diverse applications in various fields .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their ability to form organometallic compounds . These compounds have diverse applications in various fields .

Synthesis of Heterobiaryls

4-Iodopyrazole, a compound similar to “3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

properties

IUPAC Name

3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDKEJQHIJNWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

1005583-96-9
Record name 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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